Superior Myeloperoxidase (MPO) Inhibition: An 18-Fold Improvement Over a Commercial Inhibitor
In a direct comparison of MPO chlorination activity inhibition, 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone demonstrates an IC50 of 1 nM [1]. This is 18-fold more potent than the widely used commercial MPO Inhibitor-II (a 5-fluorotryptamine derivative), which exhibits an IC50 of 18 nM under comparable assay conditions . This substantial difference in inhibitory potency is directly attributable to the compound's unique 4-chloro-2-fluoro-6-methoxy substitution pattern.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Myeloperoxidase Inhibitor-II (5-fluorotryptamine derivative); IC50 = 18 nM |
| Quantified Difference | 18-fold more potent (1 nM vs 18 nM) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; incubated for 10 mins followed by NaCl addition; measured by aminophenyl fluorescein assay |
Why This Matters
For research programs focused on MPO-mediated inflammatory pathways, selecting this compound over a generic MPO inhibitor provides an 18-fold improvement in potency, enabling lower working concentrations and potentially reducing off-target effects in cellular and in vivo models.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC50: 1 nM. Assay: Inhibition of MPO chlorination activity. View Source
